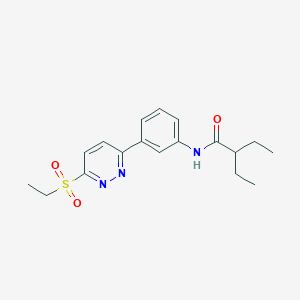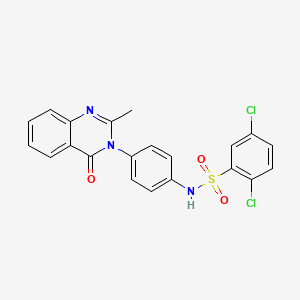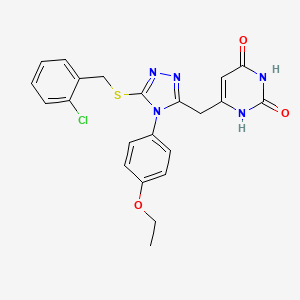
2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide, also known as DMPO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPO belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Pharmacokinetics and Antitumor Activity : One study discusses the pharmacokinetics of DTIC, a similar compound with antitumor properties, in different species, including humans. It suggests that the drug's clinical activity is partly dependent on its metabolic conversion in the body (Vincent, Rutty, & Abel, 1984).
Synthesis of Oxazole Derivatives : Another research explored the synthesis of oxazole-4-carboxylates, showing the versatility and potential utility of oxazole derivatives in chemical synthesis (Shapiro, 1993).
DNA Interaction and Antitumor Mechanism : A study investigated the interaction of a similar compound, MTIC, with DNA, revealing its potential antitumor mechanism. The research suggests that this compound could induce DNA degeneration and repair synthesis, indicating its potential use in cancer treatment (Mizuno & Decker, 1976).
Antiviral Activity of Thiazole Derivatives : Research on thiazole nucleosides, structurally related to oxazole derivatives, showed potential in vitro activity against various viruses, suggesting the potential of similar compounds in antiviral applications (Srivastava et al., 1977).
Synthesis of Amino Acid Derivatives for Anticancer Agents : A study focused on synthesizing functionalized amino acid derivatives, including oxazolidine carboxamide, for potential use as anticancer agents. This highlights the potential application of oxazole derivatives in developing new therapeutic compounds (Kumar et al., 2009).
properties
IUPAC Name |
2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-17(22-13(2)19-12)18(21)20-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJZANBINRRYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2777355.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2777359.png)




![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2777366.png)


![Tert-butyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B2777371.png)

